molecular formula C6H10ClN3S B1649824 (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride CAS No. 1052552-59-6

(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride

Cat. No.: B1649824
CAS No.: 1052552-59-6
M. Wt: 191.68
InChI Key: OOXXLFVIHFPORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride: is a chemical compound with the molecular formula C6H9N3S2ClH It is a derivative of imidazo[2,1-b][1,3]thiazole, a heterocyclic compound containing both nitrogen and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with formaldehyde and a secondary amine, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[2,1-b][1,3]thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: In chemistry, (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, depending on its interaction with specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

    Imidazo[2,1-b][1,3]thiazole: The parent compound of (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride, which lacks the amine and dihydrochloride groups.

    2-Aminothiazole: A precursor in the synthesis of imidazo[2,1-b][1,3]thiazole derivatives.

    Thiazole: A simpler heterocyclic compound containing a sulfur and nitrogen atom in a five-membered ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both amine and dihydrochloride groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.2ClH/c7-3-5-4-9-1-2-10-6(9)8-5;;/h4H,1-3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGKQMMCIVOJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052552-59-6
Record name {2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 3
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 4
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 5
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 6
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.